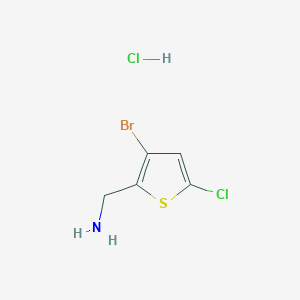
1-(3-Bromo-5-chlorothiophen-2-yl)methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-chlorothiophen-2-yl)methanaminehydrochloride is a versatile chemical compound known for its unique molecular structure and significant applications in scientific research. This compound is characterized by the presence of bromine and chlorine atoms attached to a thiophene ring, making it a valuable asset in various fields such as drug synthesis and material science .
Preparation Methods
The synthesis of 1-(3-Bromo-5-chlorothiophen-2-yl)methanaminehydrochloride typically involves multiple steps, starting with the bromination and chlorination of thiophene. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution on the thiophene ring. Industrial production methods may involve large-scale reactors and optimized conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-(3-Bromo-5-chlorothiophen-2-yl)methanaminehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The thiophene ring can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-(3-Bromo-5-chlorothiophen-2-yl)methanaminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-chlorothiophen-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms allows the compound to form strong interactions with various biomolecules, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Bromo-5-chlorothiophen-2-yl)methanaminehydrochloride can be compared with other similar compounds, such as:
1-(3-Bromo-5-chlorophenyl)-2,2-dichloroethanone: This compound also contains bromine and chlorine atoms but differs in its overall structure and properties.
(5-Chlorothiophen-2-yl)methanamine hydrochloride: Similar in structure but lacks the bromine atom, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring, which imparts distinct reactivity and applications.
Properties
Molecular Formula |
C5H6BrCl2NS |
|---|---|
Molecular Weight |
262.98 g/mol |
IUPAC Name |
(3-bromo-5-chlorothiophen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H5BrClNS.ClH/c6-3-1-5(7)9-4(3)2-8;/h1H,2,8H2;1H |
InChI Key |
PFMRQILLPXOZED-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)CN)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















